2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Overview
Description
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is an organic compound with the molecular formula C11H14O4. It belongs to the class of pyranones and derivatives, which are known for their diverse biological activities . This compound is characterized by a pyran ring substituted with a pentyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency in forming the pyran ring structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid may involve large-scale synthesis using similar electrocyclization techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives .
Scientific Research Applications
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it has been shown to target the phosphotyrosine-binding pocket of YopH, an essential virulent factor of Yersinia pestis . This interaction inhibits the activity of YopH, thereby reducing the virulence of the pathogen. The compound’s effects are mediated through its ability to form stable complexes with the target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-6-carboxylic acid, 3-methyl-2-oxo-: This compound shares a similar pyran ring structure but differs in the substitution pattern.
2-Oxo-6-pentylpyran-3-carboxylic acid: Another closely related compound with slight variations in the functional groups.
Uniqueness
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-6-pentylpyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-5-8-6-7-9(10(12)13)11(14)15-8/h6-7H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCDSJNKGZMFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365107 | |
Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27593-22-2 | |
Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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